molecular formula C12H17N5O3 B10875394 8-(4-hydroxypiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(4-hydroxypiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10875394
M. Wt: 279.30 g/mol
InChI Key: BFRGFZKUYINKLB-UHFFFAOYSA-N
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Description

8-(4-hydroxypiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that features a piperidine ring attached to a purine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-hydroxypiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the piperidine ring and its subsequent attachment to the purine structure. Common synthetic routes include:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    N-Alkylation: Introduction of the hydroxyl group on the piperidine ring.

    Purine Attachment: Coupling the modified piperidine ring with a purine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-(4-hydroxypiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

8-(4-hydroxypiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-hydroxypiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.

    Levonadifloxacin: A related compound with a similar piperidine structure, used as an antibacterial agent.

Uniqueness

8-(4-hydroxypiperidin-1-yl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a piperidine ring and a purine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17N5O3

Molecular Weight

279.30 g/mol

IUPAC Name

8-(4-hydroxypiperidin-1-yl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C12H17N5O3/c1-15-9-8(10(19)16(2)12(15)20)13-11(14-9)17-5-3-7(18)4-6-17/h7,18H,3-6H2,1-2H3,(H,13,14)

InChI Key

BFRGFZKUYINKLB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCC(CC3)O

Origin of Product

United States

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